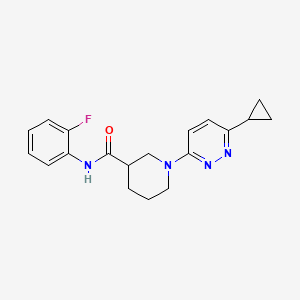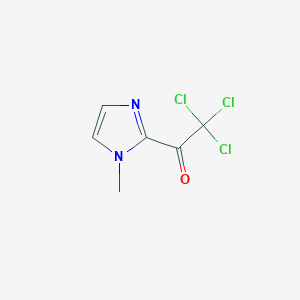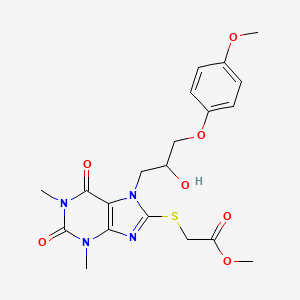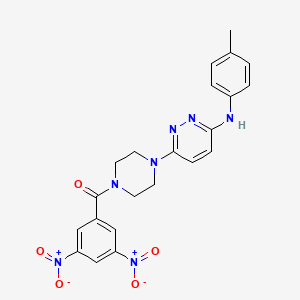
Methyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the conditions under which the compound reacts, the products of the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis of Nucleotide Analogues : Raju et al. (1989) demonstrated the synthesis of purine and pyrimidine nucleotide analogues using a compound structurally related to benzofurans, highlighting the importance of such compounds in the development of potential therapeutic agents. These nucleotide analogues, although not showing significant antiviral or antitumor activity, represent a crucial step in exploring the chemical space for drug development (Raju et al., 1989).
Preparation of "Reversed" Nucleosides : Leonard and Carraway (1966) used a similar method for synthesizing "reversed" nucleosides, showcasing the utility of benzofuran derivatives in creating novel nucleoside structures that could have implications in drug discovery and biological studies (Leonard & Carraway, 1966).
Antimicrobial Activity of Benzoxazole Derivatives : Balaswamy et al. (2012) focused on the synthesis of novel benzoxazole derivatives from a precursor similar to methyl benzofuran carboxylate. These compounds were screened for antimicrobial activity, indicating the potential of benzofuran derivatives in contributing to the development of new antimicrobial agents (Balaswamy et al., 2012).
Chemical Synthesis and Characterization
Photochemical and Thermal Michael Reactions : Kaneko et al. (1982) investigated the Michael reactions of alcohols with methyl benzoxazepine derivatives, a study that highlights the reactivity and potential applications of benzofuran derivatives in synthetic organic chemistry (Kaneko et al., 1982).
Synthesis of Diterpenoids and Benzofuranoids : Venkateswarlu et al. (2008) isolated new compounds from Pulicaria wightiana, including a benzofuranoid derivative. This work not only adds to the understanding of natural product chemistry but also explores the potential biological activities of benzofuran derivatives (Venkateswarlu et al., 2008).
Azetidinone Derivatives with Antimicrobial Activity : Idrees et al. (2020) synthesized azetidinone derivatives integrated with benzofuran moieties, demonstrating the antimicrobial potential of these compounds. This suggests the applicability of benzofuran derivatives in developing agents against pathogenic bacteria (Idrees et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8(2)14(16)20-10-5-6-12-11(7-10)13(9(3)19-12)15(17)18-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFUJWMRNCXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)

![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)
![1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone](/img/structure/B2665374.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2665375.png)




![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2665387.png)
![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)